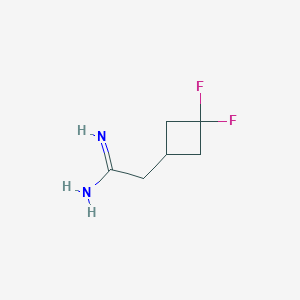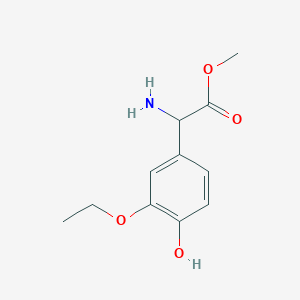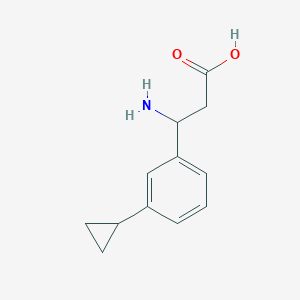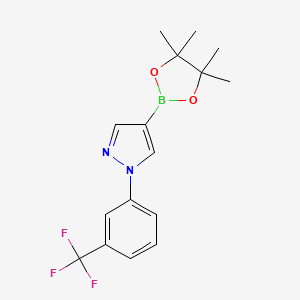![molecular formula C6H8N2O B13611015 1-Methyl-5-[(2s)-oxiran-2-yl]-1h-pyrazole](/img/structure/B13611015.png)
1-Methyl-5-[(2s)-oxiran-2-yl]-1h-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-[(2s)-oxiran-2-yl]-1h-pyrazole is an organic compound with the molecular formula C₆H₈N₂O. This compound is characterized by the presence of a pyrazole ring substituted with a methyl group and an oxirane (epoxide) ring. It is a versatile small molecule scaffold used in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-[(2s)-oxiran-2-yl]-1h-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing both the pyrazole and oxirane functionalities. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5-[(2s)-oxiran-2-yl]-1h-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
1-Methyl-5-[(2s)-oxiran-2-yl]-1h-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 1-Methyl-5-[(2s)-oxiran-2-yl]-1h-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-5-(2-phenoxymethyl-pyrrolidine-1-sulfonyl)-1H-indole-2,3-dione: Another compound with a pyrazole ring and similar functional groups.
Uniqueness
1-Methyl-5-[(2s)-oxiran-2-yl]-1h-pyrazole is unique due to its specific combination of a pyrazole ring and an oxirane ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H8N2O |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
1-methyl-5-[(2S)-oxiran-2-yl]pyrazole |
InChI |
InChI=1S/C6H8N2O/c1-8-5(2-3-7-8)6-4-9-6/h2-3,6H,4H2,1H3/t6-/m1/s1 |
InChI Key |
CMUZKDWFFKAVOP-ZCFIWIBFSA-N |
Isomeric SMILES |
CN1C(=CC=N1)[C@H]2CO2 |
Canonical SMILES |
CN1C(=CC=N1)C2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















